molecular formula C15H17NS B14222354 N-Benzyl-2-(ethylsulfanyl)aniline CAS No. 827026-25-5

N-Benzyl-2-(ethylsulfanyl)aniline

Cat. No.: B14222354
CAS No.: 827026-25-5
M. Wt: 243.4 g/mol
InChI Key: QNWRIFVOAYUDGN-UHFFFAOYSA-N
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Description

N-Benzyl-2-(ethylsulfanyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is of interest due to its unique structural features, which include a benzyl group and an ethylsulfanyl group attached to the aniline core. These structural elements impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(ethylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields. Another method involves the reduction of nitroarenes, which can be catalyzed by palladium or other transition metals .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(ethylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-2-(ethylsulfanyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The ethylsulfanyl group can participate in redox reactions, while the benzyl group can enhance the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-(ethylsulfanyl)aniline is unique due to the presence of both the benzyl and ethylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

827026-25-5

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N-benzyl-2-ethylsulfanylaniline

InChI

InChI=1S/C15H17NS/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3

InChI Key

QNWRIFVOAYUDGN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1NCC2=CC=CC=C2

Origin of Product

United States

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